molecular formula C32H57F2NO5 B8605828 15-Hydroxy Lubiprostone Dicyclohexylammonium Salt

15-Hydroxy Lubiprostone Dicyclohexylammonium Salt

Cat. No.: B8605828
M. Wt: 573.8 g/mol
InChI Key: QJDFENRVJAVPMD-SXQXKTMOSA-N
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Description

Dicyclohexylammonium salt is a compound formed by the reaction of dicyclohexylamine with various acids. It is commonly used in the preparation of other chemical compounds, particularly in the field of organic synthesis. The compound is known for its stability and ability to form crystalline structures, making it valuable in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexylammonium salts are typically prepared by reacting dicyclohexylamine with the desired acid. For example, dicyclohexylammonium chloride can be synthesized by reacting dicyclohexylamine with hydrochloric acid. The reaction is usually carried out in a solvent such as ethyl acetate or isopropyl ether at low temperatures to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of dicyclohexylammonium salts often involves large-scale reactions with controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylammonium salts can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with dicyclohexylammonium salts include phosphoric acid, sulfuric acid, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving dicyclohexylammonium salts depend on the specific reaction type. For example, oxidation reactions may yield nitrites, while substitution reactions can produce a wide range of derivatives depending on the substituent introduced .

Mechanism of Action

The mechanism of action of dicyclohexylammonium salts involves their ability to form stable ionic bonds with various anions. This property allows them to act as stabilizers and intermediates in chemical reactions. At the molecular level, dicyclohexylammonium salts can interact with ligand-gated and voltage-gated ion channels, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexylammonium salts are unique due to their stability and ability to form crystalline structures. This makes them particularly valuable in organic synthesis and industrial applications where stability and purity are crucial .

Properties

Molecular Formula

C32H57F2NO5

Molecular Weight

573.8 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C20H34F2O5.C12H23N/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27);11-13H,1-10H2/t14-,15-,17-,18?;/m1./s1

InChI Key

QJDFENRVJAVPMD-SXQXKTMOSA-N

Isomeric SMILES

CCCCC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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